GPR119 Agonist Potency: Target Engagement versus Closest In-Patent Comparators
Based on class-level inference from GPR119-modulating patent art that encompasses the target scaffold, the 4-chlorophenylsulfonyl-piperazine acetamide architecture is associated with nanomolar agonist activity at the human GPR119 receptor [1]. Substitution with other aryl sulfonyl groups or modification of the acetamide linker has been shown to shift EC50 values by greater than tenfold, confirming that the precise substitution pattern of this compound is critical for potency. Direct, publicly available, quantitative head-to-head data for this exact compound against a named comparator are currently absent; this evidence is therefore classified as Class-level inference.
| Evidence Dimension | GPR119 receptor agonism (cAMP accumulation) |
|---|---|
| Target Compound Data | Not directly disclosed for the exact compound; inferred to be in the nanomolar range from patent claims. |
| Comparator Or Baseline | The generic patent class includes compounds with variations at the phenylacetamide ring; the specific 3-fluoro regioisomer is explicitly claimed to achieve superior potency relative to unsubstituted or 2-fluoro analogs. |
| Quantified Difference | Not numerically quantifiable for exact compound; structural class potency trends show >10-fold loss upon removal or relocation of the fluorine substituent. |
| Conditions | Human GPR119 overexpressed in HEK293 cells, HTRF cAMP assay (inference from patent examples, not a direct assay of this compound). |
Why This Matters
For a researcher procuring a GPR119 agonist tool compound, selecting the exact 3-fluoro regioisomer is essential to match the potency profile claimed in the patent literature; a different regioisomer may be inactive, leading to false-negative results.
- [1] Patent CN102007100A; Compounds and compositions as modulators of GPR119 activity; Filed 2009-02-20. View Source
